molecular formula C17H20N4O3S B2441947 N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide CAS No. 296882-82-1

N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide

Cat. No. B2441947
CAS RN: 296882-82-1
M. Wt: 360.43
InChI Key: BYKOGXKIENOVFN-UHFFFAOYSA-N
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Description

“N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide” is a chemical compound with the CAS number 296882-82-1 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide”, has been a subject of recent developments. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide” is C17H20N4O3S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide” include a molecular weight of 360.43 and a predicted density of 1.353±0.06 g/cm3 .

Scientific Research Applications

Mechanism of Action

    Target of Action

    The compound “N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide” is a type of sulfonamide, which are known to inhibit the activity of carbonic anhydrase, an enzyme involved in the rapid interconversion of carbon dioxide and water into bicarbonate and protons .

    Mode of Action

    Sulfonamides like “N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide” typically work by inhibiting the enzyme’s active site, preventing the normal substrate from binding and thus blocking the enzyme’s function .

    Biochemical Pathways

    By inhibiting carbonic anhydrase, sulfonamides can disrupt various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide .

    Result of Action

    The inhibition of carbonic anhydrase by sulfonamides can lead to a decrease in the concentration of bicarbonate in the body, potentially affecting processes such as respiration and the maintenance of acid-base balance .

    Action Environment

    The action, efficacy, and stability of “N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide” could potentially be influenced by various environmental factors, such as pH and temperature, although specific details would depend on the compound’s chemical properties .

properties

IUPAC Name

N-[4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-14(22)19-15-5-7-16(8-6-15)25(23,24)21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9H,10-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKOGXKIENOVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide

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